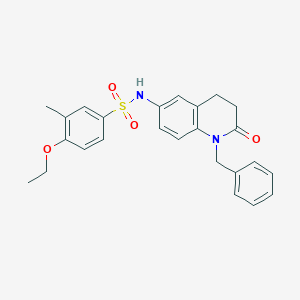

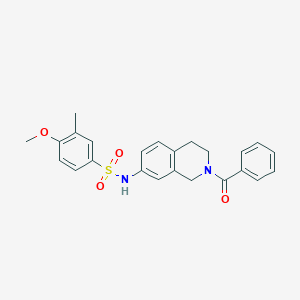

![molecular formula C20H21NO5 B6493899 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 858764-21-3](/img/structure/B6493899.png)

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as DMDC, is a naturally occurring chromenone compound found in a variety of plants, including the bark of the Chinese yew tree. It has been studied for its potential medicinal properties, including antioxidant, anti-inflammatory, and anticancer activities. In recent years, DMDC has been gaining attention for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in signal transduction pathways.

Scientific Research Applications

Muscle Relaxant Properties

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one: (let’s call it Compound X for brevity) has been employed as an intermediate in the preparation of the muscle relaxant papaverine . Papaverine is used to treat various conditions, including vasospasm, erectile dysfunction, and smooth muscle spasms. Its vasodilatory effects make it valuable in cardiovascular research.

Natural Product Synthesis

Finally, Compound X serves as a valuable building block for the synthesis of other compounds. Its unique structure allows for diverse modifications, making it useful in natural product chemistry and drug discovery.

Thermo Scientific Chemicals - 3,4-Dimethoxyphenylacetonitrile

Mechanism of Action

Target of Action

The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes. For instance, PTPN1 is involved in insulin signaling, while ALOX enzymes are implicated in the metabolism of arachidonic acid, a key player in inflammatory responses.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . The exact nature of these interactions and the resulting changes in target function are subject to ongoing research.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, modulation of PTPN1 can influence insulin signaling pathways, while changes in ALOX enzyme activity can alter arachidonic acid metabolism . These alterations can have downstream effects on cellular processes such as glucose uptake and inflammation.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability. For instance, its logP value indicates its lipophilicity, which can affect absorption and distribution . Its interactions with cytochrome P450 enzymes can influence its metabolism, and its clearance rate can provide information about its excretion . .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, modulation of PTPN1 could potentially influence insulin sensitivity, while alterations in ALOX enzyme activity could affect inflammatory responses

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism, potentially leading to drug-drug interactions.

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)7-6-13-19(23)15(11-26-20(13)14)12-5-8-17(24-3)18(9-12)25-4/h5-9,11,22H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTIKNIEOHPCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

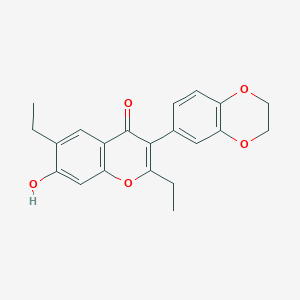

![[ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B6493825.png)

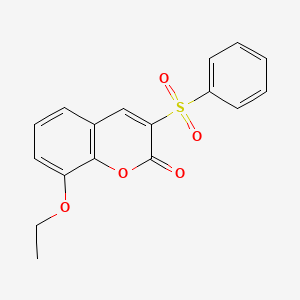

![4-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493837.png)

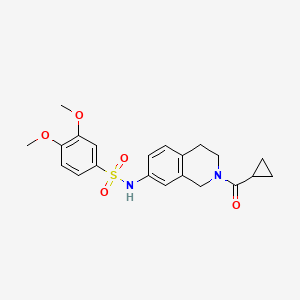

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6493896.png)

![6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6493908.png)

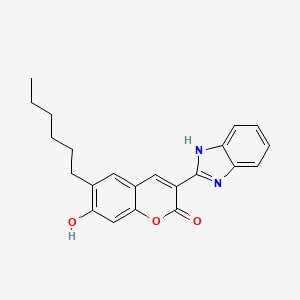

![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6493909.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B6493921.png)